molecular formula C3H10Si B1584522 三甲基硅烷 CAS No. 993-07-7

三甲基硅烷

货号 B1584522
CAS 编号: 993-07-7
分子量: 74.2 g/mol
InChI 键: PQDJYEQOELDLCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH . It is a trialkylsilane and the Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature . Trimethylsilane is a colorless, odorless, and highly-flammable gas .


Synthesis Analysis

Trimethylsilane is not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Molecular Structure Analysis

The molecular formula of Trimethylsilane is C3H10Si . The IUPAC name is trimethylsilane . The SMILES string is CSiHC . The molecular weight is 74.197 g/mol .


Chemical Reactions Analysis

The Si-H bond in Trimethylsilane is reactive . It is less commonly used as a reagent than the related triethylsilane . Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .


Physical And Chemical Properties Analysis

Trimethylsilane is a colorless, odorless, and highly-flammable gas . The molecular weight is 74.197 g/mol . The density is 0.638 g/cm^3 . The melting point is -135.9 °C and the boiling point is 6.7 °C . It is insoluble in water .

科学研究应用

1. Application in Ultra-Large Scale Integration (ULSI) Manufacturing Technology

  • Summary of the Application: Trimethylsilane (3MS) is used in the deposition of etching stop layers in ULSI manufacturing technology. These layers serve as a Cu penetration diffusion barrier and interconnect etch stop layer in sub-90-nanometer ULSI manufacturing technology .
  • Methods of Application or Experimental Procedures: The etching stop layers are deposited using trimethylsilane (3MS) with ammonia by plasma-enhanced chemical vapor deposition (PECVD), followed by a procedure for tetra-ethoxyl silane (TEOS) oxide .
  • Results or Outcomes: The depth profile of Cu distribution examined by second ion mass spectroscopy (SIMs) showed that 3MS α-SiCN:H exhibited a better barrier performance than the 4MS film .

2. Synthesis of Azido (Trimethylsilyl)acetylene

  • Summary of the Application: Trimethylsilane is used in the synthesis of azido (trimethylsilyl)acetylene, a short-lived compound that can be detected and spectroscopically characterized .
  • Methods of Application or Experimental Procedures: The synthesis of this compound is performed using appropriate substrate, reagent, and reaction conditions .
  • Results or Outcomes: The thermal or photochemical decay of azido (trimethylsilyl)acetylene leads to cyano (trimethylsilyl)carbene .

3. Deposition of Dielectrics and Barrier Layers

  • Summary of the Application: Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
  • Methods of Application or Experimental Procedures: The deposition process involves using Trimethylsilane as a source gas in a PE-CVD process .
  • Results or Outcomes: The use of Trimethylsilane in this process results in the formation of dielectrics and barrier layers that are integral to the functionality of semiconductors .

4. Deposition of TiSiCN Hard Coatings

  • Summary of the Application: Trimethylsilane is used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) .
  • Methods of Application or Experimental Procedures: The deposition of TiSiCN hard coatings is performed using Trimethylsilane as a source gas in a PEMS process .
  • Results or Outcomes: The use of Trimethylsilane in this process results in the formation of TiSiCN hard coatings that have unique properties and cannot be achieved by multiple source gases containing silicon and carbon .

5. Deposition of Silicon Carbide Hard Coatings

  • Summary of the Application: Trimethylsilane has been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
  • Methods of Application or Experimental Procedures: The deposition of silicon carbide hard coatings is performed using Trimethylsilane in a LP-CVD process .
  • Results or Outcomes: The use of Trimethylsilane in this process results in the formation of silicon carbide hard coatings that have unique properties and cannot be achieved by multiple source gases containing silicon and carbon .

6. Radical-Based Reagent in Organic Chemistry

  • Summary of the Application: Trimethylsilane is used as a radical-based reagent in organic chemistry. Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation and consecutive radical reactions are given .
  • Methods of Application or Experimental Procedures: The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
  • Results or Outcomes: The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

安全和危害

Trimethylsilane is extremely flammable . It contains gas under pressure and may explode if heated . It may form explosive mixtures with air . It is reactive with oxidizers and halogens; it may be reactive with water . It may cause thermal burns . It may be harmful if inhaled .

未来方向

Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C . It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon . It is expected that Trimethylsilane will continue to be used in these applications in the future .

属性

IUPAC Name

trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDJYEQOELDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110477-51-5
Record name Silane, trimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=110477-51-5
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Molecular Weight

74.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS]
Record name Silane, trimethyl-
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Record name Trimethylsilane
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Product Name

Trimethylsilane

CAS RN

993-07-7
Record name Trimethylsilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silane, trimethyl-
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Record name Trimethylsilane
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Synthesis routes and methods

Procedure details

Eaborn et al., J. Organometal. Chem. 4:489 (1965), describes a process where phenyltrimethylsilane and trichlorosilane are reacted at 500° C. in the gas phase to give phenyltrichlorosilane and trimethylsilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilane

Citations

For This Compound
24,900
Citations
ER Morris, JCJ Thynne - The Journal of Physical Chemistry, 1969 - ACS Publications
… Our data for silane and trimethylsilane indicate that the preexponential factors are normal. Kerr7 ,s has observed that such factors for abstraction fromthe halogenosilanes are high. …
Number of citations: 43 pubs.acs.org
J Soethoudt, S Crahaij, T Conard… - Journal of Materials …, 2019 - pubs.rsc.org
… This work investigates the reaction between dimethylamino-trimethylsilane (DMA-TMS) and SiO2 surfaces with varying composition, and identifies the impact of surface composition on …
Number of citations: 36 pubs.rsc.org
RP Singh, MS Jean'ne - Tetrahedron, 2000 - Elsevier
The introduction of a fluorine atom or perfluoroalkyl group, particularly a trifluoromethyl group, into an organic compound can bring about remarkable changes in the physical, chemical …
Number of citations: 498 www.sciencedirect.com
J Zhang, DS Wavhal, ER Fisher - … of Vacuum Science & Technology A …, 2004 - pubs.aip.org
The deposition of SiO 2 films from alkoxysilane/O 2 and alkoxysilane/N 2 O plasmas has been investigated using 1, 3, 5, 7-tetramethylcyclotetrasiloxane, dimethyldimethoxysilane, and …
Number of citations: 36 pubs.aip.org
L Chu, FL Qing - Accounts of chemical research, 2014 - ACS Publications
Conspectus The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and …
Number of citations: 654 pubs.acs.org
C Shih, JS Swenton - The Journal of Organic Chemistry, 1982 - ACS Publications
3 4 this could be applied to acylsilanes of type I (Scheme I), then a versatile route to benzocyclobutene systems re-quired for our anthracyclihone studies would be available. 4 We …
Number of citations: 34 pubs.acs.org
H Hoffmeyer, O Horie, P Potzinger… - The Journal of Physical …, 1985 - ACS Publications
… We have therefore investigated the reaction of O atoms with trimethylsilane, which is less … yielding vibrationally excited trimethylsilane which is stabilized under the prevailing conditions.…
Number of citations: 16 pubs.acs.org
DW Sindorf, GE Maciel - The Journal of Physical Chemistry, 1982 - ACS Publications
29Si NMR experiments, using cross polarization (CP) and magic-angle spinning (MAS), were carried out on a variety of silica gels and the products of their trimethylsilylation reactions …
Number of citations: 488 pubs.acs.org
AC Baldwin, IMT Davidson, MD Reed - Journal of the Chemical …, 1978 - pubs.rsc.org
The thermolysis of tetramethylsilane has been studied in a pulsed stirred-flow system between 840 and 1055 K, yielding significantly different Arrhenius parameters above and below …
Number of citations: 78 pubs.rsc.org
MJ Loboda - Microelectronic Engineering, 2000 - Elsevier
… In addition to deposition of standard dielectrics (eg SiO 2 ), trimethylsilane can be used to … This paper reviews PECVD processing using trimethylsilane. Examples will show that the …
Number of citations: 144 www.sciencedirect.com

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